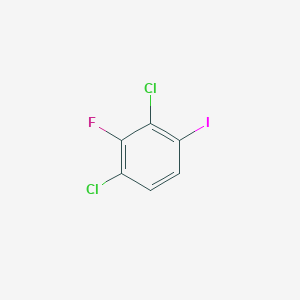

1,3-Dichloro-2-fluoro-4-iodobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1,3-dichloro-2-fluoro-4-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2FI/c7-3-1-2-4(10)5(8)6(3)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMHCXPQUJULJTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)F)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2FI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis and characterization of 1,3-dichloro-2-fluoro-4-iodobenzene

This guide outlines the synthesis and characterization of 1,3-dichloro-2-fluoro-4-iodobenzene (CAS: 1807089-38-8), a highly functionalized haloarene scaffold used in the development of agrochemicals (e.g., herbicides) and pharmaceutical intermediates.[1]

The presence of three different halogens (F, Cl, I) creates a unique electronic environment and offers orthogonal reactivity for sequential cross-coupling reactions (e.g., Suzuki, Sonogashira), where the C–I bond reacts preferentially over C–Br or C–Cl bonds.

Part 1: Strategic Analysis & Retrosynthesis

The Challenge of Regioselectivity

The target molecule, this compound, possesses a crowded 1,2,3,4-substitution pattern. The primary synthetic challenge is introducing the iodine atom specifically at the C4 position, adjacent to a chlorine atom and meta to the fluorine.

-

Electronic Conflict: In electrophilic aromatic substitution (EAS), the fluorine atom at C2 is the strongest activating group and typically directs para (to C5). However, the target requires substitution at C4.

-

Steric Crowding: The 1,2,3-trichloro-fluoro motif creates significant steric hindrance, making direct iodination difficult and prone to isomerization.

Retrosynthetic Pathways

We define two primary routes based on scale and available equipment:

-

Route A (The "Industrial" Standard): A robust, scalable Sandmeyer reaction sequence starting from 2,6-dichlorofluorobenzene. This route relies on the directing effects of nitration to establish regiochemistry.

-

Route B (The "Lab" Shortcut): A Directed Ortho-Metalation (DoM) approach using lithium bases. This route leverages the acidity of the C4 proton (ortho to Cl) for a rapid, one-step synthesis.

Figure 1: Retrosynthetic analysis showing the classical Sandmeyer route (solid) and the direct lithiation route (dashed).

Part 2: Detailed Synthetic Protocols

Route A: The Sandmeyer Sequence (Scalable)

This route is preferred for multigram to kilogram scale synthesis due to its high regiocontrol and avoidance of cryogenic conditions.

Step 1: Nitration of 1,3-Dichloro-2-fluorobenzene

The fluorine atom directs the nitro group para to itself (C5) in many systems, but the combined directing effects of the two chlorines and the fluorine in this specific scaffold favor the 4-nitro isomer (also named 2,4-dichloro-3-fluoronitrobenzene in some conventions).

-

Reagents: Fuming

, Concentrated -

Mechanism: Electrophilic Aromatic Substitution.[2]

-

Protocol:

-

Cool 98%

(5 equiv) to 0°C. -

Add 1,3-dichloro-2-fluorobenzene (1 equiv) dropwise.

-

Slowly add fuming

(1.1 equiv) while maintaining internal temperature <10°C. -

Allow to warm to RT and stir for 2 hours.

-

Validation: Monitor by TLC (Hexanes/EtOAc 9:1). The product is less polar than the starting material.

-

Workup: Pour onto crushed ice. Filter the precipitated pale yellow solid. Wash with water until neutral pH.

-

Step 2: Reduction to Aniline

-

Reagents: Iron powder/NH4Cl or SnCl2/HCl.

-

Protocol:

-

Suspend the nitro compound in Ethanol/Water (3:1).

-

Add Iron powder (3 equiv) and

(1 equiv). -

Reflux for 4 hours.

-

Workup: Filter hot through Celite to remove iron oxides. Concentrate filtrate. Extract with Ethyl Acetate.

-

Product: 2,4-dichloro-3-fluoroaniline (Amine at C4).

-

Step 3: Sandmeyer Iodination (The Critical Step)

This step replaces the amine with iodine via a diazonium salt.

-

Reagents:

, -

Protocol:

-

Diazotization: Suspend 2,4-dichloro-3-fluoroaniline (10 mmol) in 6M HCl (30 mL). Cool to -5°C (ice/salt bath).

-

Add

(1.1 equiv) in water dropwise. Keep Temp < 0°C. Stir for 30 min. The solution should become clear (diazonium salt formation). -

Iodination: Dissolve

(1.5 equiv) in water. Add this solution dropwise to the cold diazonium mixture. -

Observation: Evolution of

gas and formation of a dark oil/solid. -

Allow to warm to RT and stir for 2 hours.

-

Quench: Add saturated

solution to quench excess iodine (color changes from purple/brown to yellow). -

Purification: Extract with DCM. Flash chromatography (100% Hexanes) yields the pure iodide.

-

Route B: Directed Ortho-Metalation (High-Speed)

Best for small-scale (mg to g) rapid synthesis. Requires strictly anhydrous conditions.

-

Concept: The proton at C4 is ortho to a Chlorine atom (acidifying via induction) and meta to Fluorine. While F is a stronger Director of Metalation Group (DMG), the positions ortho to F are blocked by Cl. Thus, lithiation occurs at C4.

-

Reagents: Lithium Diisopropylamide (LDA), Iodine (

), Dry THF. -

Protocol:

-

Setup: Flame-dry a flask under Argon. Add anhydrous THF and 1,3-dichloro-2-fluorobenzene (1 equiv).

-

Lithiation: Cool to -78°C (Dry ice/Acetone). Add LDA (1.1 equiv, freshly prepared or commercial) dropwise over 20 mins.

-

Aging: Stir at -78°C for 1 hour. The solution typically turns yellow/orange, indicating the formation of the aryl lithium species.

-

Quench: Add a solution of

(1.2 equiv) in THF dropwise. -

Workup: Warm to RT. Quench with aq.

(thiosulfate) to remove excess iodine. Extract with ether.

-

Figure 2: Workflow for the Directed Ortho-Metalation (DoM) route.

Part 3: Characterization & Data Validation

To ensure scientific integrity, the synthesized compound must be validated using the following spectral fingerprints.

1. Nuclear Magnetic Resonance (NMR)

The substitution pattern is confirmed by the coupling constants in the aromatic region.

| Nucleus | Chemical Shift ( | Multiplicity | Assignment | Mechanistic Insight |

| ~7.30 - 7.45 ppm | Doublet of Doublets (dd) | H-5 | Ortho coupling to H-6 ( | |

| ~7.00 - 7.15 ppm | Doublet of Doublets (dd) | H-6 | Ortho coupling to H-5 ( | |

| ~ -110 to -115 ppm | Multiplet | F-2 | Characteristic shift for fluoroarene flanked by chlorines. | |

| ~90-100 ppm | Doublet (C-F split) | C-4 (C-I) | Carbon attached to Iodine is significantly shielded (upfield). |

Note: The key identifier is the AB system (two adjacent protons) in the proton NMR, distinct from the singlet expected if substitution occurred at C5 (which would leave two isolated protons).

2. Mass Spectrometry (GC-MS)

-

Molecular Ion (

): 289/291/293 (Cluster due to -

Pattern: The presence of two chlorine atoms creates a characteristic 9:6:1 isotope pattern intensity (M : M+2 : M+4).

-

Fragmentation: Loss of Iodine (

) is a dominant pathway, typically yielding the [M-I]

3. Physical Properties

-

Appearance: Off-white to pale yellow crystalline solid (or oil that solidifies upon standing).

-

Melting Point: Typically 40–50°C (Estimation based on analogs; requires experimental verification).

-

Solubility: Soluble in DCM, EtOAc, Hexanes; Insoluble in water.

Part 4: Safety & Handling

-

Polyhalogenated Aromatics: These compounds are potential skin sensitizers and persistent environmental pollutants. All waste must be segregated as halogenated organic waste.

-

Diazonium Salts (Route A): Do not let the diazonium intermediate dry out. Aryl diazonium salts can be shock-sensitive explosives. Always keep in solution and proceed immediately to iodination.

-

Hydrofluoric Acid Risks: While this protocol starts with the fluoro-arene, if any upstream synthesis involves HF or fluoride exchange, standard HF safety protocols (Calcium Gluconate antidote) apply.

-

Lithium Reagents (Route B): LDA and n-BuLi are pyrophoric. Use standard Schlenk techniques.

References

- Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene. Google Patents (WO2020114813A1). (Describes the nitration/reduction/Sandmeyer sequence for the bromo-analog, applicable to the iodo-derivative).

-

Formation of benzynes from 2,6-dihaloaryllithiums: mechanistic basis of the regioselectivity . Journal of the American Chemical Society.[3][4] (Mechanistic insight into lithiation of 2,6-dichlorofluorobenzene). Retrieved from [Link]

-

Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines . Journal of Fluorine Chemistry. (Protocols for handling poly-haloanilines and Sandmeyer types). Retrieved from [Link]

Sources

- 1. 173897-49-9_4-(氨基甲基)-N-(吡啶-4-基)苯甲酰胺二盐酸CAS号:173897-49-9_4-(氨基甲基)-N-(吡啶-4-基)苯甲酰胺二盐酸【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 2. uwindsor.ca [uwindsor.ca]

- 3. Formation of benzynes from 2,6-dihaloaryllithiums: mechanistic basis of the regioselectivity. | Sigma-Aldrich [sigmaaldrich.com]

- 4. Formation of benzynes from 2,6-dihaloaryllithiums: mechanistic basis of the regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 1,3-Dichloro-2-fluoro-4-iodobenzene

Prepared by: Gemini, Senior Application Scientist

Foreword: A Note on a Specialty Chemical Intermediate

1,3-Dichloro-2-fluoro-4-iodobenzene is a highly substituted, electron-deficient aromatic compound. Its utility is primarily found in its role as a versatile building block in complex organic syntheses, particularly for introducing a unique polysubstituted phenyl moiety into pharmaceuticals, agrochemicals, or advanced materials. Due to its specialized nature, comprehensive physicochemical data is not broadly published in readily accessible databases. This guide, therefore, leverages established principles of physical organic chemistry and draws upon empirical data from structurally analogous compounds to present a robust and predictive profile. As a Senior Application Scientist, the objective is to provide not just data, but a causal understanding of why the molecule behaves as it does, enabling researchers to anticipate its reactivity, handle it safely, and develop robust analytical methods.

Molecular Identity and Structural Elucidation

The precise arrangement of four distinct halogen atoms on a benzene ring imparts significant and unique characteristics to this compound. Understanding this structure is fundamental to interpreting its properties.

-

IUPAC Name: this compound

-

Molecular Formula: C₆H₂Cl₂FI

-

Molecular Weight: 290.89 g/mol

-

CAS Number: A unique, dedicated CAS number is not readily found in major public databases, which is common for niche synthetic intermediates. Researchers should reference the IUPAC name and structure for unambiguous identification.

Molecular Structure Diagram

Caption: 2D structure of this compound.

Physicochemical Properties

The physical state and solubility are dictated by the molecule's high molecular weight and halogen-rich structure. The following table summarizes key physical properties, with estimations derived from trends observed in related haloaromatics.

| Property | Value / Description | Source / Justification |

| Physical State | Colorless to light yellow solid or low-melting liquid at STP. | Based on analogs like 1,3-dichloro-2-fluorobenzene which is a solid with a melting point of 37-40 °C.[1] The heavier iodine atom may influence crystal packing. |

| Melting Point | Estimated: 45 - 60 °C | The addition of a large, polarizable iodine atom to the 1,3-dichloro-2-fluorobenzene core (mp 37-40 °C) would likely increase intermolecular forces and raise the melting point.[1] |

| Boiling Point | Estimated: >240 °C (at 760 mmHg) | Significantly higher than analogs due to high molecular weight. 3-Chloro-4-fluoroiodobenzene boils at 94-95 °C at a reduced pressure of 15 mmHg.[2] Extrapolation to atmospheric pressure suggests a boiling point well above 200 °C. |

| Density | Estimated: >2.0 g/cm³ at 25 °C | The density of 3-chloro-4-fluoroiodobenzene is 2.008 g/mL.[2] The presence of an additional chlorine atom is expected to increase the density further. |

| Solubility | Insoluble in water. Soluble in common organic solvents (e.g., THF, Dichloromethane, Toluene, Hexanes). | Halogenated aromatics exhibit low water solubility.[3][4] |

| LogP (Octanol/Water) | Estimated: >4.0 | Based on the high degree of halogenation. The LogP for 1,3-dichloro-4-fluorobenzene is 3.132.[5] The addition of iodine will further increase lipophilicity. |

Predicted Spectroscopic & Analytical Profile

Definitive characterization relies on a combination of spectroscopic techniques. While experimental spectra for this specific molecule are not publicly available, a detailed prediction based on established principles is provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): The spectrum will be simple, showing two signals corresponding to the two aromatic protons at C-5 and C-6.

-

δ ≈ 7.1-7.4 ppm (doublet, 1H, H-6): This proton is coupled to H-5.

-

δ ≈ 7.3-7.6 ppm (doublet of doublets, 1H, H-5): This proton shows a standard ortho coupling to H-6 (~8 Hz) and a smaller meta coupling to the fluorine at C-2 (~4-6 Hz).

-

-

¹³C NMR (100 MHz, CDCl₃): Six unique signals are expected for the aromatic carbons. Key features include large one-bond and two-bond carbon-fluorine couplings (¹JCF and ²JCF). The carbons bonded to halogens will be significantly shifted.

-

¹⁹F NMR (376 MHz, CDCl₃): A single, complex multiplet is expected. Its chemical shift will be influenced by the two ortho chlorine substituents. The signal will be split primarily by the meta proton (H-5).

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming molecular weight and elemental composition.

-

Molecular Ion (M⁺): The electron ionization (EI) spectrum will show a characteristic cluster of peaks for the molecular ion due to the isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%).

-

m/z 290: Relative abundance corresponding to (C₆H₂³⁵Cl₂FI)⁺.

-

m/z 292: Relative abundance corresponding to one ³⁷Cl.

-

m/z 294: Relative abundance corresponding to two ³⁷Cl atoms.

-

-

Key Fragmentation: Expect initial loss of iodine (I, 127 amu) or chlorine (Cl, 35/37 amu) atoms, leading to significant fragment ions.

Infrared (IR) Spectroscopy

The IR spectrum provides information on the functional groups present.

-

3100-3000 cm⁻¹: Aromatic C-H stretching.

-

1550-1450 cm⁻¹: Aromatic C=C ring stretching vibrations.

-

1250-1150 cm⁻¹: Aryl-F (C-F) stretching.

-

850-750 cm⁻¹: Aryl-Cl (C-Cl) stretching.

-

~700-850 cm⁻¹: C-H out-of-plane bending, indicative of the substitution pattern.

-

~600-500 cm⁻¹: Aryl-I (C-I) stretching.

Chemical Reactivity and Synthetic Utility

The electronic nature of this compound is dominated by the strong inductive electron-withdrawing effects of the halogen substituents, making the ring electron-deficient.

Key Reactive Sites

Caption: Primary reaction pathways for this compound.

-

Metal-Catalyzed Cross-Coupling: The carbon-iodine bond is the most labile site for oxidative addition to a transition metal catalyst (e.g., Palladium, Copper). This makes the compound an excellent substrate for reactions like Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds at the C-4 position.

-

Nucleophilic Aromatic Substitution (SₙAr): The electron-deficient nature of the ring makes it susceptible to SₙAr. However, the positions are sterically hindered by adjacent halogens, meaning harsh reaction conditions (high temperature, strong nucleophiles) would likely be required.

-

Metal-Halogen Exchange: The C-I bond can undergo metal-halogen exchange with organolithium reagents (e.g., n-BuLi, t-BuLi) at low temperatures to generate an aryllithium species, which can then be quenched with various electrophiles.

Experimental Protocol: Purity and Identity Confirmation by GC-MS

This protocol describes a self-validating system for the routine analysis of this compound, ensuring accuracy and trustworthiness of the results.

Workflow Diagram

Caption: Workflow for identity and purity analysis by GC-MS.

Methodology

-

Principle: Gas chromatography separates the analyte from volatile impurities based on its boiling point and interaction with the stationary phase. Mass spectrometry fragments the eluted analyte, providing a unique mass spectrum that confirms its identity and molecular weight.

-

Apparatus & Reagents:

-

Gas Chromatograph with Mass Spectrometer (GC-MS).

-

Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film).

-

Reagents: Ethyl acetate (HPLC grade), Helium (UHP grade).

-

-

Instrumental Conditions:

-

Inlet Temperature: 280 °C

-

Injection Mode: Split (e.g., 50:1 ratio)

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: 80 °C (hold 2 min), ramp to 280 °C at 20 °C/min, hold 5 min.

-

MS Transfer Line: 280 °C

-

Ion Source: 230 °C

-

Scan Range: 40-400 amu.

-

-

Procedure:

-

System Suitability: Inject a known standard to verify column performance and instrument sensitivity.

-

Blank Run: Inject a solvent blank (ethyl acetate) to ensure no system contamination.

-

Sample Analysis: Prepare a solution of the sample (~1 mg/mL) in ethyl acetate. Inject 1 µL into the GC-MS.

-

-

Data Analysis & Validation:

-

Identity Confirmation: The mass spectrum of the major eluted peak must match the predicted spectrum for this compound, including the correct molecular ion cluster at m/z 290/292/294.

-

Purity Assessment: Purity is calculated based on the relative area of the main peak as a percentage of the total area of all peaks in the chromatogram.

-

Trustworthiness: The run is considered valid only if the preceding blank is clean and the system suitability criteria are met.

-

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not available, data from structurally similar polyhalogenated aromatics dictate a cautious approach.[3][6][7][8][9]

-

Hazard Identification:

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Skin and Body Protection: Wear a lab coat.

-

-

Handling:

-

Storage:

References

-

Cheméo. (n.d.). Chemical Properties of 1,3-Dichloro-4-fluorobenzene (CAS 1435-48-9). Retrieved from [Link]

- Combi-Blocks, Inc. (2023, July 17). Safety Data Sheet: 1-Chloro-4-(difluoromethyl)-2-fluoro-3-iodo-benzene.

-

PubChem. (n.d.). 1,3-Dichloro-5-fluoro-2-iodobenzene. National Center for Biotechnology Information. Retrieved from [Link]

- Fisher Scientific. (2025, December 22).

- ChemicalBook. (2025, February 01).

-

PubChem. (n.d.). 1,3-Dichloro-2-fluoro-4-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2023, April 04). 1,3-Dichloro-2-Fluorobenzene: Properties, Uses, and Synthesis. Retrieved from [Link]

-

ORGANIC SPECTROSCOPY INTERNATIONAL. (2022, April 26). 1,3-dichloro-2-fluorobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-2-fluoro-4-iodobenzene. National Center for Biotechnology Information. Retrieved from [Link]

- The Royal Society of Chemistry. (2014).

- Manka, J. T., & Kaszynski, P. (2003). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Journal of Fluorine Chemistry, 124(1), 39-43.

- ChemicalBook. (n.d.). 1,3-DICHLORO-4-IODOBENZENE(29898-32-6) 1H NMR spectrum.

- ChemicalBook. (n.d.). 1,3-Dichloro-2-fluorobenzene(2268-05-5) 1H NMR spectrum.

-

NIST. (n.d.). 1,3-Dichloro-4-fluorobenzene. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. 1,3-Dichloro-2-fluorobenzene 98 2268-05-5 [sigmaaldrich.com]

- 2. 3-CHLORO-4-FLUOROIODOBENZENE CAS#: 156150-67-3 [m.chemicalbook.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. nbinno.com [nbinno.com]

- 5. 1,3-Dichloro-4-fluorobenzene (CAS 1435-48-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. combi-blocks.com [combi-blocks.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. 1-Fluoro-4-iodobenzene - Safety Data Sheet [chemicalbook.com]

- 10. 1,3-Dichloro-5-fluoro-2-iodobenzene | C6H2Cl2FI | CID 50998603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1-Chloro-2-fluoro-4-iodobenzene | C6H3ClFI | CID 2736563 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Synthesis and Safety of Halogenated Benzene Derivatives: A Technical Guide to 1,3-Dichloro-5-fluoro-2-iodobenzene

An Important Note on Chemical Specificity: Initial research for the specific isomer 1,3-dichloro-2-fluoro-4-iodobenzene did not yield a registered CAS number or a corresponding Safety Data Sheet (SDS). This suggests that this particular isomer may not be a commonly manufactured or commercially available compound. As a practical and scientifically sound alternative, this guide will focus on the closely related and commercially available isomer, 1,3-dichloro-5-fluoro-2-iodobenzene (CAS No. 939990-10-0) . The principles of safe handling and the synthetic methodologies discussed herein are broadly applicable to this class of polyhalogenated aromatic compounds, providing a robust framework for researchers and drug development professionals.

Introduction

Polyhalogenated benzene derivatives are pivotal building blocks in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. The specific arrangement of different halogen atoms on the benzene ring imparts unique electronic and steric properties, which can be exploited to fine-tune the biological activity and pharmacokinetic profiles of target molecules.[1][2][3][4] 1,3-Dichloro-5-fluoro-2-iodobenzene is a prime example of such a versatile intermediate, offering multiple reactive sites for further chemical transformations. This guide provides an in-depth overview of its chemical properties, a comprehensive safety data sheet, detailed protocols for its safe handling and a representative synthetic procedure.

Chemical Identity and Properties

| Property | Value | Source |

| IUPAC Name | 1,3-dichloro-5-fluoro-2-iodobenzene | PubChem[5] |

| CAS Number | 939990-10-0 | PubChem[5] |

| Molecular Formula | C6H2Cl2FI | PubChem[5] |

| Molecular Weight | 290.89 g/mol | PubChem[5] |

| Appearance | Not specified, likely a solid or liquid | |

| Solubility | Expected to be soluble in organic solvents |

Safety Data Sheet (SDS): 1,3-Dichloro-5-fluoro-2-iodobenzene

This section provides a comprehensive overview of the hazards and safety precautions associated with 1,3-dichloro-5-fluoro-2-iodobenzene, based on available GHS classification data.[5]

Hazard Identification

GHS Pictograms:

Signal Word: Warning

GHS Hazard Statements:

-

H302: Harmful if swallowed.[5]

-

H312: Harmful in contact with skin.[5]

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H332: Harmful if inhaled.[5]

-

H335: May cause respiratory irritation.[5]

First-Aid Measures

-

General Advice: Consult a physician. Show this safety data sheet to the doctor in attendance.[6]

-

If Inhaled: If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[6][7]

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[6][7]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6][7]

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[6][7]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical or carbon dioxide.[6]

-

Specific Hazards Arising from the Chemical: Carbon oxides, hydrogen fluoride, hydrogen iodide, iodine.[6]

-

Advice for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[6]

Accidental Release Measures

-

Personal Precautions, Protective Equipment and Emergency Procedures: Use personal protective equipment. Avoid dust formation. Avoid breathing vapours, mist or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[6][7]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[6]

-

Methods and Materials for Containment and Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[8]

Handling and Storage

-

Precautions for Safe Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[7]

-

Conditions for Safe Storage, Including any Incompatibilities: Store in a cool place. Keep container tightly closed in a dry and well-ventilated place.[7]

Exposure Controls/Personal Protection

-

Engineering Controls: Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of workday. Use in a well-ventilated area.

-

Personal Protective Equipment:

-

Eye/Face Protection: Safety glasses with side-shields conforming to EN166.[9]

-

Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. The selected protective gloves have to satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[7]

-

Body Protection: Complete suit protecting against chemicals, The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[10]

-

Respiratory Protection: For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator.For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[9]

-

Experimental Protocols

The following protocols are provided as representative examples. Researchers should always conduct a thorough risk assessment and adapt procedures to their specific laboratory conditions and scale.

Protocol 1: General Safe Handling and Dispensing of 1,3-Dichloro-5-fluoro-2-iodobenzene

Objective: To outline a standard operating procedure for the safe handling and dispensing of 1,3-dichloro-5-fluoro-2-iodobenzene in a research laboratory setting.

Methodology:

-

Preparation:

-

Ensure the work area is in a certified chemical fume hood.

-

Gather all necessary personal protective equipment (PPE) as specified in the SDS (Section 6).

-

Have spill containment materials readily available.

-

Prepare a clean, dry, and appropriately labeled receiving flask.

-

-

Dispensing:

-

Carefully open the container of 1,3-dichloro-5-fluoro-2-iodobenzene inside the fume hood.

-

If the compound is a solid, use a clean, dry spatula to transfer the desired amount to the receiving flask.

-

If it is a liquid, use a clean, dry syringe or pipette to transfer the desired volume.

-

Immediately and securely close the container after dispensing.

-

-

Cleanup:

-

Wipe down the spatula or any other equipment used with a suitable solvent (e.g., ethanol) and dispose of the waste in a designated halogenated waste container.

-

Clean the work area within the fume hood.

-

Properly dispose of any contaminated materials (e.g., weighing paper, pipette tips) in the designated waste container.

-

-

Post-Handling:

-

Remove PPE in the correct order to avoid self-contamination.

-

Wash hands thoroughly with soap and water.

-

Protocol 2: Representative Synthesis of a Halogenated Benzene Derivative via Sandmeyer-type Reaction

Objective: To provide a general, illustrative procedure for the synthesis of a polyhalogenated benzene, which can be conceptually adapted for compounds like 1,3-dichloro-5-fluoro-2-iodobenzene. This protocol is based on established methods for the synthesis of similar compounds.[11]

Materials:

-

3,5-dichloro-4-fluoroaniline (or a suitable precursor amine)

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Potassium iodide (KI) or Copper(I) iodide (CuI)

-

Ice

-

Sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

Methodology:

-

Diazotization:

-

In a flask, dissolve the starting aniline in a cooled solution of aqueous acid (e.g., HCl or H₂SO₄).

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Iodination (Sandmeyer-type reaction):

-

In a separate flask, prepare a solution of potassium iodide or a suspension of copper(I) iodide in water.

-

Slowly add the cold diazonium salt solution to the iodide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, or until nitrogen evolution ceases.

-

-

Work-up:

-

Extract the reaction mixture with dichloromethane.

-

Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining acid.

-

Wash the organic layer with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Remove the solvent by rotary evaporation.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 1,3-dichloro-5-fluoro-2-iodobenzene.

-

Visualizations

Chemical Structure

Caption: Chemical structure of 1,3-dichloro-5-fluoro-2-iodobenzene.

Safe Handling Workflow

Sources

- 1. namiki-s.co.jp [namiki-s.co.jp]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pharmaexcipients.com [pharmaexcipients.com]

- 5. 1,3-Dichloro-5-fluoro-2-iodobenzene | C6H2Cl2FI | CID 50998603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cfplus.cz [cfplus.cz]

- 7. 1,3-Difluoro-5-iodobenzene - Safety Data Sheet [chemicalbook.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]

- 11. CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene - Google Patents [patents.google.com]

A Technical Guide to 1,3-Dichloro-2-fluoro-4-iodobenzene: Synthesis, Availability, and Application

Abstract: This technical guide provides an in-depth analysis of 1,3-dichloro-2-fluoro-4-iodobenzene, a highly functionalized aromatic building block with significant potential in medicinal chemistry and materials science. While not a readily available stock chemical, its strategic importance lies in the orthogonal reactivity of its halogen substituents, making it a valuable precursor for complex molecular architectures. This document details its physicochemical properties, outlines a robust laboratory-scale synthesis protocol, discusses its applications in drug discovery, and provides comprehensive safety and handling guidelines based on structurally related compounds. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage polyhalogenated intermediates in their R&D programs.

Introduction & Strategic Significance

This compound is a synthetic aromatic compound whose value is derived from the specific arrangement and distinct chemical reactivity of its four halogen substituents. In the field of drug discovery, the incorporation of fluorine is a well-established strategy to modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] The presence of chloro and iodo groups on the same scaffold provides chemists with multiple, sequential handles for synthetic elaboration, primarily through selective cross-coupling reactions.

The core utility of this molecule is rooted in the differential reactivity of its carbon-halogen bonds. The carbon-iodine bond is significantly more reactive towards catalytic cycles, such as those in Suzuki, Sonogashira, or Heck couplings, compared to the more robust carbon-chlorine bonds. This allows for the selective introduction of a molecular fragment at the C-4 position while leaving the chlorine atoms at C-1 and C-3 available for subsequent transformations. This "selective functionalization" is a cornerstone of modern synthetic strategy, enabling the efficient construction of complex target molecules.[3][4]

Physicochemical & Spectroscopic Profile

Experimental data for this compound is not widely published. However, its properties can be reliably estimated from closely related structural analogs. The following data provides a baseline for researchers; empirical verification is strongly recommended.

| Property | Value (Estimated) | Source / Note |

| CAS Number | Not assigned. | This is a specialized, non-catalog compound. |

| Molecular Formula | C₆H₂Cl₂FI | - |

| Molecular Weight | 290.89 g/mol | Based on C₆H₂Cl₂FI.[5] |

| Physical Form | Expected to be a colorless to light yellow liquid or low-melting solid. | Based on analogs like 3-Chloro-4-fluoroiodobenzene.[6] |

| Boiling Point | > 200 °C (at 760 mmHg) | Extrapolated from analogs.[6] |

| Density | ~2.0 g/mL | Extrapolated from analogs.[6] |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate). | General property of polyhalogenated benzenes.[7] |

| LogP | ~3.9 | Computed for isomer 1,3-dichloro-5-fluoro-2-iodobenzene.[5] |

| ¹H NMR | A single signal (doublet or triplet due to F coupling) expected between δ 7.0-8.0 ppm. | Inferred from spectra of 1,3-dichloro-2-fluorobenzene.[8] |

| ¹³C NMR | 6 distinct aromatic signals expected, with chemical shifts influenced by all four halogens. | - |

| ¹⁹F NMR | A single resonance is expected. | - |

Note: The data presented is aggregated from computational models and experimental data of close structural isomers. It serves as a guideline and should be confirmed by analysis upon synthesis.

Commercial Availability and Procurement

As of early 2026, this compound is not listed as a stock item in the catalogs of major chemical suppliers. Its utility is highly specialized, positioning it as a custom synthesis target. Researchers requiring this compound should contact fine chemical manufacturers that specialize in complex aromatic building blocks.

Table of Potential Custom Synthesis Suppliers (Based on Expertise with Related Compounds):

| Supplier | Relevant Expertise | Website |

| Fluorochem | Extensive catalog of fluorinated and halogenated aromatics.[9] | |

| BLD Pharm | Supplier of related building blocks like 1,3-Dichloro-5-fluoro-2-iodobenzene.[10] | |

| TCI Chemicals | Global supplier of reagents, including 1,3-Dichloro-2-iodobenzene.[11] | |

| ChemScene | Provider of various difluoro-dichloro-benzene isomers.[12] |

Procurement Strategy: When requesting a quote, provide the full chemical name, structure, and desired quantity and purity. Given the lack of a standard catalog entry, lead times for custom synthesis may be several weeks.

Synthesis Methodology

The most logical and field-proven approach for preparing this compound is via a Sandmeyer-type reaction, starting from the corresponding aniline precursor, 3,5-dichloro-2-fluoroaniline . This classic transformation involves the formation of a diazonium salt, which is subsequently displaced by an iodide.[13][14]

Caption: Reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure adapted from methods for structurally similar compounds and should be performed only by trained chemists with appropriate safety precautions in a well-ventilated fume hood.[14][15]

Materials:

-

3,5-dichloro-2-fluoroaniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Copper(I) Iodide (CuI)

-

Sodium Bisulfite (NaHSO₃)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

Procedure:

-

Preparation of the Diazonium Salt (Step 1):

-

In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, carefully add concentrated sulfuric acid.

-

Cool the flask in an ice/salt bath to 0 °C.

-

Slowly add 3,5-dichloro-2-fluoroaniline portion-wise, ensuring the internal temperature does not exceed 10 °C. Stir until a homogeneous slurry or solution is formed.

-

In a separate beaker, prepare a solution of sodium nitrite in water and cool it to 0 °C.

-

Add the cold sodium nitrite solution dropwise to the aniline/acid mixture via the addition funnel. Maintain the internal temperature between 0 and 5 °C throughout the addition.

-

Causality: Maintaining a low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

-

-

Iodination Reaction (Step 2):

-

In a separate, larger reaction flask, prepare a solution of potassium iodide and a catalytic amount of copper(I) iodide in water.

-

Heat this solution to approximately 60-70 °C.

-

Causality: Cuprous iodide catalyzes the decomposition of the diazonium salt and the formation of the C-I bond, improving yield and reducing side products.[13]

-

Slowly and carefully add the cold diazonium salt solution from Step 1 to the hot potassium iodide solution. Vigorous nitrogen evolution will occur. Control the addition rate to manage the effervescence.

-

After the addition is complete, continue to heat the reaction mixture at 70 °C for 1-2 hours to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Add a solution of sodium bisulfite to quench any excess iodine, stirring until the dark color dissipates.

-

Transfer the mixture to a separatory funnel and extract three times with dichloromethane (DCM).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize residual acid), water, and finally brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.

-

Applications in Research & Development

The primary application of this compound is as a versatile scaffold in synthetic chemistry. Its structure allows for a programmed, multi-step synthesis of highly substituted aromatic compounds.

Caption: Workflow illustrating selective functionalization of the target compound.

-

Selective Cross-Coupling: The C-I bond can be selectively targeted in palladium-catalyzed reactions. For instance, a Suzuki coupling with an arylboronic acid can be performed to install a new aryl group at the C-4 position. The chloro groups at C-1 and C-3 will remain untouched under standard Suzuki conditions.

-

Subsequent Functionalization: The resulting intermediate, now containing a biaryl moiety, still possesses two chloro-substituents. These can then be targeted under more forcing conditions or with different catalytic systems for reactions like Buchwald-Hartwig amination, cyanation, or another cross-coupling reaction.

-

Medicinal Chemistry Scaffolding: This one-pot, multi-reaction capability is invaluable for building libraries of complex molecules for structure-activity relationship (SAR) studies. By varying the reactants in each sequential coupling step, chemists can rapidly generate dozens of analogs from a single, highly functionalized starting material. The fluorine atom at the C-2 position provides a permanent electronic and metabolic modification to the core scaffold.[16]

Safety, Handling, and Disposal

Disclaimer: No specific Safety Data Sheet (SDS) exists for this compound. The following information is synthesized from the SDS of close structural analogs, including 1,2-dichloro-4-iodobenzene and various dichlorofluorobenzenes, and should be treated as a guideline.[11][17][18][19]

GHS Hazard Classification (Anticipated):

| Hazard Class | Category | Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled. |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation. |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a full-face shield conforming to EN166 or NIOSH standards.

-

Skin Protection: Wear impervious protective clothing and chemical-resistant gloves (e.g., nitrile, neoprene). Ensure gloves are inspected prior to use.

-

Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if working outside of a fume hood or if ventilation is inadequate.

Handling and Storage:

-

Handling: Handle in accordance with good industrial hygiene and safety practices.[17] Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist. Use only in a well-ventilated area, preferably a chemical fume hood.

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Protect from direct sunlight and heat sources.

First-Aid Measures:

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[11]

-

In Case of Skin Contact: Immediately wash with plenty of soap and water while removing all contaminated clothing. If skin irritation occurs, get medical advice.[11]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[11]

-

If Swallowed: Call a POISON CENTER or doctor immediately if you feel unwell. Rinse mouth. Do NOT induce vomiting.

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.

References

-

PubChem. 1,3-Dichloro-5-fluoro-2-iodobenzene. National Center for Biotechnology Information. [Link]

- Manka, J.T. & Kaszynski, P. (2003). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Journal of Fluorine Chemistry, 124(1), 39-43.

-

Organic Spectroscopy International. 1,3-dichloro-2-fluorobenzene. [Link]

-

Cheméo. Chemical Properties of 1,3-Dichloro-4-fluorobenzene (CAS 1435-48-9). [Link]

-

Oakwood Chemical. 1, 3-Dichloro-2, 4-difluorobenzene, min 97%. [Link]

-

PubChem. 1,3-Dichloro-2-fluoro-4-nitrobenzene. National Center for Biotechnology Information. [Link]

-

NIST. 1,3-Dichloro-4-fluorobenzene. NIST Chemistry WebBook. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 1,3-Dichloro-2-Fluorobenzene: Properties, Uses, and Synthesis. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Exploring 1-Bromo-3-Fluoro-4-Iodobenzene: Properties and Applications. [Link]

-

Wychem. 1,3-Dichloro-2,4-difluorobenzene. [Link]

- Supporting Information. Magnesium-promoted nickel-catalysed chlorination of aryl halides and triflates under mild conditions. Royal Society of Chemistry.

- Beilstein Journal of Organic Chemistry. Aromatic and heterocyclic perfluoroalkyl sulfides.

- Google Patents. Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.

- Auffinger, P., et al. (2004). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Importance of 1-Bromo-2-chloro-3-fluoro-4-iodobenzene in R&D. [Link]

- Google Patents. Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene.

- Singh, R. P., et al. (2009). Significance of Fluorine in Medicinal Chemistry: A Review.

- Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. innospk.com [innospk.com]

- 4. nbinno.com [nbinno.com]

- 5. 1,3-Dichloro-5-fluoro-2-iodobenzene | C6H2Cl2FI | CID 50998603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-CHLORO-4-FLUOROIODOBENZENE CAS#: 156150-67-3 [m.chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: 1,3-dichloro-2-fluorobenzene [orgspectroscopyint.blogspot.com]

- 9. fluorochem.co.uk [fluorochem.co.uk]

- 10. 939990-10-0|1,3-Dichloro-5-fluoro-2-iodobenzene|BLD Pharm [bldpharm.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. chemscene.com [chemscene.com]

- 13. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]

- 14. CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene - Google Patents [patents.google.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

- 19. WERCS Studio - Application Error [assets.thermofisher.com]

Technical Guide: Reactivity & Stability of 1,3-Dichloro-2-fluoro-4-iodobenzene

[1][2]

Executive Summary: The "Locked" Fluorine Scaffold

In modern medicinal chemistry, 1,3-dichloro-2-fluoro-4-iodobenzene (CAS: 1807089-38-8) represents a high-value "break-in" scaffold.[1] Its structural value lies in the "Cl-F-Cl" motif —a fluorine atom sterically and electronically "locked" between two chlorine atoms.[1] This architecture provides a robust, metabolically stable core while the C4-iodine atom serves as a highly reactive, chemoselective gateway for diversification.

This guide details the hierarchy of reactivity, stability parameters, and validated protocols for manipulating this polyhalogenated arene without compromising the integrity of the fluorinated core.

Molecular Architecture & Electronic Profile[1]

To predict reactivity, one must understand the electronic landscape of the ring.

| Substituent | Position | Electronic Effect | Steric Impact | Reactivity Role |

| Chlorine | C1, C3 | -I (Inductive), +M (Resonance) | High (Shields C2-F) | Blocking Group: Prevents metabolic oxidation; directs lithiation away from C2.[1] |

| Fluorine | C2 | Strong -I, Weak +M | Low (Van der Waals ~1.47 Å) | Bioisostere: Modulates pKa and lipophilicity; inert to standard coupling.[1] |

| Iodine | C4 | Weak -I, Weak +M | High | Primary Handle: Weakest bond ( |

| Protons | C5, C6 | N/A | N/A | Secondary Handle: C5-H is acidified by ortho-Iodine; risk of deprotonation.[1] |

The Reactivity Hierarchy (Selectivity Map)

The molecule displays a distinct order of bond activation, allowing for sequential functionalization.

Figure 1: Chemoselectivity hierarchy.[1] The C-I bond allows for modification at C4 without disturbing the C-Cl or C-F bonds.[1]

Primary Reactivity: The Iodine Gateway

The C4-Iodine bond is the sole entry point for mild functionalization.[1] The bond dissociation energy of C-I (~65 kcal/mol) is significantly lower than C-Br (~81 kcal/mol) or C-Cl (~96 kcal/mol), ensuring >99% chemoselectivity under standard Pd-catalyzed conditions.[1]

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Mechanism: The oxidative addition of Pd(0) into the C-I bond is rapid and exothermic.[1] Ligand Selection:

-

Standard:

(Triphenylphosphine) is sufficient for C-I activation and will not activate the C-Cl bonds, preserving the di-chloro motif.[1] -

Avoid: Highly active bulky phosphines (e.g.,

, XPhos) unless C-Cl activation is desired in a subsequent step.[1]

Lithium-Halogen Exchange

Reaction: Treatment with n-butyllithium (n-BuLi) at -78°C effects rapid Li-I exchange to generate the aryl lithium species.[1] Critical Risk - The Halogen Dance: Polyhalogenated benzenes are prone to "Halogen Dance" (base-catalyzed halogen migration).[1] However, because the iodine is at C4 and the 2-position is blocked by Fluorine (and 1,3 are Cl), the migration risk is minimized if the temperature is kept below -60°C.

-

Caution: If the reaction warms up, the lithiated species may deprotonate C5/C6 or eliminate Li-Cl to form a benzyne intermediate.[1]

Stability & Handling Profile

Thermal & Hydrolytic Stability[1][2]

-

Hydrolysis: The molecule is hydrolytically stable.[1] The "Cl-F-Cl" pocket is hydrophobic and protects the ring from nucleophilic attack by water or alcohols.[1]

-

Thermal: Stable up to >150°C. However, as an aryl iodide, prolonged heating above 100°C in the presence of light can cause homolytic cleavage of the C-I bond (iodine liberation).

Light Sensitivity

Aryl iodides are photosensitive.[1] Exposure to UV/visible light can turn the solid yellow/brown due to the formation of free iodine (

-

Storage: Amber vials, under Argon/Nitrogen, at 2-8°C.

Experimental Protocols

Protocol A: Chemoselective Suzuki Coupling (C4-Arylation)

Objective: Install an aryl group at C4 while retaining the Cl-F-Cl core.[1]

Reagents:

-

Substrate: this compound (1.0 equiv)[1]

-

Boronic Acid:

(1.1 equiv)[1] -

Catalyst:

(3-5 mol%) — Chosen for high C-I selectivity.[1] -

Base:

(2.0 equiv, 2M aqueous) -

Solvent: DME (Dimethoxyethane) or Toluene/EtOH (degassed).[1]

Step-by-Step:

-

Inert Setup: Charge a reaction vial with the substrate, boronic acid, and

. Evacuate and backfill with Argon ( -

Solvent Addition: Add degassed solvent and aqueous base via syringe.[1]

-

Reaction: Heat to 80°C. Monitor by HPLC/TLC.

-

Note: The C-I bond usually reacts within 2-4 hours.[1]

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

.[1] -

Validation:

-NMR should show a shift in the fluorine signal (due to the new electronic environment at C4) but no loss of the fluorine signal.

Protocol B: Generation of Aryl Lithium (Nucleophilic Handle)

Objective: Convert the electrophilic C-I to a nucleophilic C-Li for reaction with aldehydes/ketones.[1]

Reagents:

-

Substrate: this compound (1.0 equiv)[1]

-

Reagent: n-Butyllithium (1.05 equiv, 1.6M in hexanes)[1]

-

Electrophile: Benzaldehyde (1.2 equiv)[1]

-

Solvent: Anhydrous THF.

Step-by-Step:

-

Cryogenic Cooling: Dissolve substrate in THF under Argon. Cool to -78°C (Dry ice/Acetone).

-

Critical: Temperature control is vital to prevent benzyne formation via Li-Cl elimination.[1]

-

-

Exchange: Add n-BuLi dropwise over 10 minutes. Stir for 30 minutes at -78°C.

-

Observation: A color change (often yellow/orange) indicates formation of the lithiated species.[1]

-

-

Quench: Add the electrophile (dissolved in THF) slowly.

-

Warming: Stir at -78°C for 1 hour, then allow to warm to 0°C.

-

Termination: Quench with saturated

.

Synthesis Workflow Visualization

The following diagram illustrates the strategic diversion of this scaffold into two distinct chemical spaces.

Figure 2: Divergent synthesis workflow showing Pd-catalyzed and Li-mediated pathways.

References

-

BenchChem. this compound Product Specifications. Retrieved from [1]

-

Nobel Prize Committee. Palladium-Catalyzed Cross Couplings in Organic Synthesis.[1][2] (2010).[1][2] Retrieved from [1]

-

Sigma-Aldrich. Catalyst-Controlled Site-Selectivity in Cross-Coupling.[1] Retrieved from [1]

-

PubChem. 1,3-Dichloro-2,4-difluorobenzene (Analogue Data). Retrieved from [1]

-

ChemSrc. this compound Properties. Retrieved from [1]

The Synthetic Versatility of 1,3-Dichloro-2-fluoro-4-iodobenzene: A Technical Guide for Advanced Research

Introduction: A Uniquely Positioned Building Block

In the landscape of synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic selection of starting materials is paramount. The polyhalogenated aromatic compound, 1,3-dichloro-2-fluoro-4-iodobenzene, presents itself as a uniquely versatile scaffold. Its distinct arrangement of four halogen substituents—iodine, fluorine, and two chlorine atoms—on a benzene ring offers a hierarchical reactivity profile that can be exploited for sequential, site-selective modifications. This guide provides an in-depth exploration of the reactivity and potential applications of this compound, offering researchers a technical resource for designing innovative synthetic pathways.

The judicious incorporation of fluorine into drug molecules is a widely recognized strategy to enhance metabolic stability, binding affinity, and bioavailability.[1][2] The presence of a fluorine atom in this compound, therefore, makes it an attractive starting point for the synthesis of novel fluorinated pharmaceuticals and agrochemicals.[1][3][4] The primary driver of its synthetic utility, however, lies in the differential reactivity of its carbon-halogen bonds, particularly in palladium-catalyzed cross-coupling reactions.[5] The C-I bond is significantly more susceptible to oxidative addition to a palladium(0) center than the C-Cl bonds, allowing for highly regioselective functionalization.[5][6]

Physicochemical Properties and Reactivity Profile

A foundational understanding of the molecule's properties is critical for predicting its behavior in chemical transformations.

| Property | Value | Source |

| CAS Number | 186590-38-7 | N/A |

| Molecular Formula | C₆H₂Cl₂FI | PubChem |

| Molecular Weight | 306.89 g/mol | PubChem |

| Appearance | Off-white to yellow solid | Commercial Suppliers |

| Melting Point | 45-49 °C | Commercial Suppliers |

The key to unlocking the synthetic potential of this compound lies in the predictable reactivity of its halogen substituents. In palladium-catalyzed cross-coupling reactions, the order of reactivity is generally I > Br > Cl.[5] This hierarchy allows for the iodine atom to be selectively replaced while leaving the two chlorine atoms intact for subsequent transformations.

Caption: Reactivity hierarchy in Pd-catalyzed cross-coupling.

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling

The C-I bond at the 4-position is the primary site for synthetic elaboration, making palladium-catalyzed reactions such as the Suzuki-Miyaura and Sonogashira couplings cornerstone transformations for this substrate.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[7][8][9][10] For this compound, this reaction provides a direct route to introduce aryl or vinyl substituents at the 4-position.

Causality in Experimental Design: The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions.[9]

-

Catalyst: Palladium complexes like Pd(PPh₃)₄ or PdCl₂(dppf) are commonly employed. The catalyst's role is to facilitate the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.[7][8]

-

Base: A base, such as Na₂CO₃, K₂CO₃, or Cs₂CO₃, is required to activate the boronic acid for the transmetalation step.[9]

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used to dissolve both the organic and inorganic reagents.

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

Exemplary Protocol: Synthesis of 4-Aryl-1,3-dichloro-2-fluorobenzene

-

Vessel Preparation: A flame-dried Schlenk flask is charged with this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and a base such as K₃PO₄ (2.0-3.0 equiv.).

-

Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

-

Reagent Addition: An appropriate solvent (e.g., 2-propanol or dioxane) is added, followed by the palladium catalyst (e.g., 0.01 mol% Pd(OAc)₂ with a suitable phosphine ligand).[11]

-

Reaction: The mixture is heated to the desired temperature (typically 80-110 °C) and stirred until TLC or GC-MS analysis indicates complete consumption of the starting material.

-

Workup: Upon cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the desired 4-aryl-1,3-dichloro-2-fluorobenzene.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking the aromatic ring to a terminal alkyne. This reaction is invaluable for constructing rigid scaffolds found in many biologically active molecules and materials.[6][12][13]

Mechanistic Considerations: The reaction typically involves a palladium catalyst and a copper(I) co-catalyst.[13] The proposed mechanism involves the oxidative addition of the aryl iodide to the Pd(0) species, followed by transmetalation with a copper(I) acetylide, which is generated in situ.[6]

Exemplary Protocol: Synthesis of 4-Alkynyl-1,3-dichloro-2-fluorobenzene

-

Vessel Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) salt (e.g., CuI, 2-5 mol%).[13]

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

-

Reagent Addition: Add a suitable solvent (e.g., THF or toluene) and a base (e.g., triethylamine or diisopropylamine).[13] Finally, add the terminal alkyne (1.1-1.2 equiv.).

-

Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete as monitored by TLC or GC-MS.

-

Workup: The reaction mixture is filtered to remove the amine salt, and the filtrate is concentrated. The residue is taken up in an organic solvent, washed with aqueous NH₄Cl and brine, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography.

Application in the Synthesis of Heterocycles: Benzofurans

The derivatives of this compound are valuable precursors for constructing more complex molecular architectures, such as substituted benzofurans. Benzofuran scaffolds are present in a wide array of natural products and pharmaceuticals.[14][15]

A potential synthetic route could involve a Sonogashira coupling followed by an intramolecular cyclization. For example, coupling with a propargyl alcohol derivative could yield an intermediate that, upon activation, cyclizes to form a benzofuran ring. Various methods exist for benzofuran synthesis, including palladium-catalyzed oxidative cyclization of o-alkenylphenols and copper-catalyzed coupling/cyclization reactions.[14][16]

Caption: Conceptual pathway to substituted benzofurans.

Future Outlook and Advanced Applications

The synthetic utility of this compound is far from exhausted. The remaining C-Cl bonds offer opportunities for further, more forcing cross-coupling reactions, allowing for the synthesis of tetra-substituted aromatic compounds. Research into catalysts that can differentiate between the two non-equivalent chlorine atoms could open avenues for even more complex and precise molecular engineering.

Furthermore, its application as a building block in materials science, for example in the synthesis of liquid crystals, polymers, or organic semiconductors, remains a promising area of exploration.[17] The unique electronic properties imparted by the fluorine and chlorine atoms can be harnessed to fine-tune the optical and electronic characteristics of new materials.

Conclusion

This compound is a powerful and versatile building block for advanced chemical synthesis. Its well-defined reactivity hierarchy, centered on the exceptionally labile C-I bond, enables researchers to perform highly regioselective modifications via robust palladium-catalyzed cross-coupling reactions. This guide has outlined the core principles of its application, providing both mechanistic insights and practical protocols for its use in Suzuki-Miyaura and Sonogashira couplings, as well as its potential for constructing complex heterocyclic systems. For researchers in drug discovery and materials science, a thorough understanding of this reagent's capabilities is a key asset in the design and execution of innovative and efficient synthetic strategies.

References

- Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. (2020). RSC Publishing.

- Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. (2023). Precision Chemistry - ACS Publications.

- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007). Chemical Reviews.

- Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (2020). Molecules.

- 1,3-dichloro-2-fluorobenzene. (2022). ORGANIC SPECTROSCOPY INTERNATIONAL.

- Benzofuran synthesis. Organic Chemistry Portal.

- Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans. ResearchGate.

- Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (2017). Journal of Chemical and Pharmaceutical Research.

- Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Vanderbilt University.

- Suzuki reactions in novel liquids. DiVA.

- Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. ResearchGate.

- Applications of Fluorine in Medicinal Chemistry. (2015). Journal of Medicinal Chemistry.

- Current and emerging applications of fluorine in medicinal chemistry. ResearchGate.

- The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons.

- 1,3-Dichloro-2-Fluorobenzene: Properties, Uses, and Synthesis. (2023). NINGBO INNO PHARMCHEM CO.,LTD..

- The Strategic Importance of 1-Bromo-2-chloro-3-fluoro-4-iodobenzene in R&D. (2026). NINGBO INNO PHARMCHEM CO.,LTD..

- Application Notes and Protocols: 2,5-dichloro-4-iodo-1,3-thiazole in Medicinal Chemistry. Benchchem.

- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

- Suzuki Coupling. Organic Chemistry Portal.

- Suzuki-Miyaura Coupling. Chemistry LibreTexts.

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. commons.lib.jmu.edu [commons.lib.jmu.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient con ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01569E [pubs.rsc.org]

- 7. diva-portal.org [diva-portal.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Yoneda Labs [yonedalabs.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. jocpr.com [jocpr.com]

- 16. Benzofuran synthesis [organic-chemistry.org]

- 17. nbinno.com [nbinno.com]

Technical Guide: Reactive Topography of 1,3-Dichloro-2-fluoro-4-iodobenzene

Executive Summary

1,3-Dichloro-2-fluoro-4-iodobenzene (CAS: 202925-06-2) represents a highly specialized halogenated scaffold in medicinal chemistry and agrochemical synthesis. Its utility stems from the orthogonal reactivity of its four halogen substituents. Unlike symmetrical polyhalobenzenes, this molecule offers a programmable hierarchy of functionalization:

-

C4-Iodine: The "soft" electrophile, primed for transition-metal catalyzed cross-coupling (Suzuki, Sonogashira) or Lithium-Halogen exchange.

-

C2-Fluorine: The "hard" electrophile, activated for Nucleophilic Aromatic Substitution (SNAr) by the flanking chlorines.

-

C1/C3-Chlorines: Sterically differentiated sites that serve as late-stage electrophiles or blocking groups to enforce regioselectivity.

This guide details the electronic landscape, site-selective protocols, and mechanistic logic required to utilize this scaffold effectively in drug discovery.

Part 1: Electronic Landscape & Reactivity Map

The molecule is defined by a dense substitution pattern that creates distinct electronic zones. The interplay between the inductive withdrawal (-I) and mesomeric donation (+M) of the halogens dictates the site selectivity.

Structural Analysis

-

C4-Iodine (The Primary Handle): The C-I bond is the weakest and most polarizable. It is the site of first resort for palladium-catalyzed oxidative addition.

-

C2-Fluorine (The Activator/Trap): Positioned between two chlorines, the C2 carbon is highly electron-deficient due to the additive inductive effects (-I) of F, Cl(C1), and Cl(C3). This makes C2 susceptible to attack by "hard" nucleophiles (alkoxides, amines) via SNAr.

-

C1 & C3 Chlorines (The Directors): These atoms sterically shield the C2-Fluorine and electronically deactivate the ring toward Electrophilic Aromatic Substitution (SEAr), ensuring that any electrophilic attack (if forced) occurs at C6.

Graphviz Reactivity Model

The following diagram visualizes the hierarchy of reactive sites.

Figure 1: Reactivity map showing the divergent pathways for functionalization based on reagent class.

Part 2: Electrophilic Sites (The Molecule as Target)

The C4-Iodine: Palladium-Catalyzed Cross-Coupling

The C4 position is the most reactive electrophilic site for transition metal catalysis. The bond dissociation energy of C-I (approx. 65 kcal/mol) is significantly lower than C-Br or C-Cl, allowing for chemoselective coupling at room temperature or mild heating without disturbing the C-Cl or C-F bonds.

Mechanism:

-

Oxidative Addition: Pd(0) inserts into the C-I bond. This is the rate-determining step.[1][2]

-

Transmetallation: The organoboron (Suzuki) or organozinc (Negishi) reagent transfers the organic group.

-

Reductive Elimination: The product is released, regenerating Pd(0).

Key Insight: The presence of the ortho-fluorine (at C2) and meta-chlorine (at C3) exerts an electronic effect that can slow down oxidative addition compared to simple iodobenzene, but the C-I bond remains the exclusive site of reaction under standard conditions.

The C2-Fluorine: Nucleophilic Aromatic Substitution (SNAr)

While Fluorine is generally a poor leaving group in SN1/SN2 reactions, it is the best leaving group in SNAr reactions involving electron-deficient rings.

-

Why C2? The C2 position is flanked by two chlorines (C1, C3). The combined inductive withdrawal (-I) of these halogens renders C2 highly electropositive.

-

The Reaction: A strong nucleophile (e.g., hydrazine, alkoxide, thiol) attacks C2, forming a Meisenheimer complex. The high electronegativity of Fluorine stabilizes this anionic intermediate better than chlorine would, lowering the activation energy.

-

Selectivity: SNAr will occur exclusively at C2-F, leaving C1-Cl, C3-Cl, and C4-I intact, provided the nucleophile is not a metallating agent (like BuLi).

Data Table: Relative Reactivity Rates

| Reaction Type | Target Site | Reagent Class | Relative Rate |

| Suzuki Coupling | C4-I | Aryl-B(OH)2 / Pd(0) | Fast (RT to 60°C) |

| SNAr | C2-F | R-NH2 / Heat | Moderate (80-100°C) |

| SNAr | C1/C3-Cl | R-NH2 | Slow (Requires forcing) |

| SEAr | C6-H | Electrophile (E+) | Very Slow (Deactivated) |

Part 3: Nucleophilic Sites (The Molecule as Reagent)

The molecule itself is not nucleophilic. To utilize it as a nucleophile, one must generate a carbanion via Lithium-Halogen Exchange .

C4-Lithiation (The Primary Nucleophile)

Treating this compound with an organolithium reagent (e.g., i-PrMgCl or n-BuLi) effects a rapid exchange at the Iodine atom.

-

Reagent Choice: i-PrMgCl (TurboGrignard) is often preferred over n-BuLi to avoid competing SNAr attack on the Fluorine or deprotonation.

-

Reaction: Ar-I + i-PrMgCl

Ar-MgCl + i-PrI. -

Utility: The resulting Grignard/Lithium species can attack aldehydes, ketones, or Weinreb amides to install carbonyl functionalities at C4.

The Risk of "Halogen Dance"

When lithiating polyhalogenated benzenes, the initially formed C4-Li species is unstable at temperatures above -78°C. It can undergo a Halogen Dance (isomerization), where the lithium migrates to a more stable position (often ortho to the Fluorine at C6) while shifting a halogen.

-

Prevention: Conduct lithiation at -78°C and quench immediately with the electrophile.

Part 4: Experimental Protocols

Protocol A: Chemoselective Suzuki Coupling at C4

Target: Substitution of Iodine while retaining Cl/F motifs.

-

Preparation: In a reaction vial, dissolve this compound (1.0 equiv), Arylboronic acid (1.1 equiv), and Pd(dppf)Cl2 (3 mol%) in 1,4-Dioxane/Water (4:1 ratio).

-

Base Addition: Add Cs2CO3 (2.0 equiv).

-

Reaction: Degas with Argon for 5 minutes. Seal and heat to 60°C for 4 hours.

-

Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.

-

Validation: Monitor by TLC. The Iodine spot will disappear; C-Cl and C-F bonds remain intact.

Protocol B: SNAr Displacement of Fluorine

Target: Synthesis of 2-amino-1,3-dichloro-4-iodobenzene derivatives.

-

Preparation: Dissolve this compound (1.0 equiv) in DMSO (0.5 M concentration).

-

Nucleophile: Add the amine nucleophile (e.g., Morpholine, 1.2 equiv) and DIPEA (2.0 equiv).

-

Reaction: Heat to 90°C. (Note: Higher temperature is required to overcome the steric bulk of the flanking chlorines).

-

Mechanistic Check: If the nucleophile is bulky, the reaction rate will drop significantly due to the "ortho-effect" of C1/C3 chlorines.

Part 5: Strategic Applications in Drug Discovery

Kinase Inhibitor Scaffolds

The 2-fluoro-1,3-dichloro motif is a bioisostere for other electron-deficient aromatics found in Type II kinase inhibitors. The Fluorine atom provides metabolic stability (blocking P450 oxidation) and modulates the pKa of adjacent protons or functional groups.

Workflow Visualization

The following diagram illustrates a typical synthetic sequence starting from this core.

Figure 2: Sequential functionalization strategy exploiting bond energy differences.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 142095, 1,3-Dichloro-2,4-difluorobenzene (Analogue Reference). Retrieved from [Link]

-

Liron, F., et al. (2007). Suzuki-Miyaura Cross-Coupling of 1,1-Dichloro-1-alkenes.[3] (Demonstrates Pd-selectivity principles applicable to poly-halo systems). Journal of Organic Chemistry. Retrieved from [Link]

-

Vanderbilt University. Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines. (Mechanistic insight into SNAr on polyhalo-benzenes). Retrieved from [Link]

Sources

Methodological & Application

protocol for Sonogashira coupling with 1,3-dichloro-2-fluoro-4-iodobenzene

Part 1: Executive Summary & Strategic Analysis

1.1 The Challenge: Polyhalogenated Aromatics The substrate 1,3-dichloro-2-fluoro-4-iodobenzene represents a high-value scaffold for medicinal chemistry, particularly in the synthesis of kinase inhibitors and liquid crystalline materials. However, its polyhalogenated nature presents two distinct challenges:

-

Chemoselectivity: The protocol must exclusively target the C–I bond while leaving the C–Cl and C–F bonds intact for subsequent functionalization.

-

Steric & Electronic Environment: The iodine atom at position 4 is flanked by a chlorine atom at position 3. While the electron-withdrawing nature of the halogens activates the C–I bond towards oxidative addition, the ortho-chloro substituent imposes steric demand that can retard the transmetalation step.

1.2 The Solution: Electronic Activation & Kinetic Control

This protocol utilizes the inherent bond dissociation energy (BDE) hierarchy (

Part 2: Mechanistic Grounding & Chemoselectivity

The success of this reaction relies on the distinct reactivity profiles of the halogen substituents.

Figure 1: Chemoselectivity & Reaction Pathway

Caption: Kinetic hierarchy ensuring chemoselectivity. The C-I bond undergoes oxidative addition significantly faster than C-Cl or C-F under the prescribed mild conditions.

Part 3: Optimized Experimental Protocol

Reagents & Materials Table

| Component | Reagent | Role | Equiv.[1][2][3][4][5][6][7][8][9][10][11] | Notes |

| Substrate | This compound | Electrophile | 1.0 | Purity >97% essential. |

| Alkyne | Terminal Alkyne (R-C≡CH) | Nucleophile | 1.1 – 1.2 | Slight excess drives conversion. |

| Catalyst | Pd(PPh₃)₂Cl₂ | Catalyst | 0.02 (2 mol%) | Air-stable precatalyst. Reduces to Pd(0) in situ. |